molecular formula C21H20ClNO3 B11578691 (4E)-3-(4-chlorophenyl)-4-[4-(pentyloxy)benzylidene]-1,2-oxazol-5(4H)-one

(4E)-3-(4-chlorophenyl)-4-[4-(pentyloxy)benzylidene]-1,2-oxazol-5(4H)-one

Cat. No.: B11578691
M. Wt: 369.8 g/mol
InChI Key: VHZBLGVEKPBBKA-XMHGGMMESA-N
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Description

(4E)-3-(4-CHLOROPHENYL)-4-{[4-(PENTYLOXY)PHENYL]METHYLIDENE}-4,5-DIHYDRO-1,2-OXAZOL-5-ONE is a complex organic compound that belongs to the class of oxazoles This compound is characterized by the presence of a chlorophenyl group, a pentyloxyphenyl group, and a dihydro-1,2-oxazol-5-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-3-(4-CHLOROPHENYL)-4-{[4-(PENTYLOXY)PHENYL]METHYLIDENE}-4,5-DIHYDRO-1,2-OXAZOL-5-ONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 4-chlorobenzaldehyde with 4-pentyloxybenzaldehyde in the presence of a base to form the corresponding chalcone intermediate. This intermediate is then subjected to cyclization with hydroxylamine hydrochloride under acidic conditions to yield the desired oxazole compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the synthesis process efficiently.

Chemical Reactions Analysis

Types of Reactions

(4E)-3-(4-CHLOROPHENYL)-4-{[4-(PENTYLOXY)PHENYL]METHYLIDENE}-4,5-DIHYDRO-1,2-OXAZOL-5-ONE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while reduction can produce dihydro derivatives.

Scientific Research Applications

Chemistry

In chemistry, (4E)-3-(4-CHLOROPHENYL)-4-{[4-(PENTYLOXY)PHENYL]METHYLIDENE}-4,5-DIHYDRO-1,2-OXAZOL-5-ONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.

Medicine

In medicine, (4E)-3-(4-CHLOROPHENYL)-4-{[4-(PENTYLOXY)PHENYL]METHYLIDENE}-4,5-DIHYDRO-1,2-OXAZOL-5-ONE is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (4E)-3-(4-CHLOROPHENYL)-4-{[4-(PENTYLOXY)PHENYL]METHYLIDENE}-4,5-DIHYDRO-1,2-OXAZOL-5-ONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • (4E)-3-(4-BROMOPHENYL)-4-{[4-(PENTYLOXY)PHENYL]METHYLIDENE}-4,5-DIHYDRO-1,2-OXAZOL-5-ONE
  • (4E)-3-(4-METHOXYPHENYL)-4-{[4-(PENTYLOXY)PHENYL]METHYLIDENE}-4,5-DIHYDRO-1,2-OXAZOL-5-ONE
  • (4E)-3-(4-FLUOROPHENYL)-4-{[4-(PENTYLOXY)PHENYL]METHYLIDENE}-4,5-DIHYDRO-1,2-OXAZOL-5-ONE

Uniqueness

The uniqueness of (4E)-3-(4-CHLOROPHENYL)-4-{[4-(PENTYLOXY)PHENYL]METHYLIDENE}-4,5-DIHYDRO-1,2-OXAZOL-5-ONE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorophenyl group, in particular, can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C21H20ClNO3

Molecular Weight

369.8 g/mol

IUPAC Name

(4E)-3-(4-chlorophenyl)-4-[(4-pentoxyphenyl)methylidene]-1,2-oxazol-5-one

InChI

InChI=1S/C21H20ClNO3/c1-2-3-4-13-25-18-11-5-15(6-12-18)14-19-20(23-26-21(19)24)16-7-9-17(22)10-8-16/h5-12,14H,2-4,13H2,1H3/b19-14+

InChI Key

VHZBLGVEKPBBKA-XMHGGMMESA-N

Isomeric SMILES

CCCCCOC1=CC=C(C=C1)/C=C/2\C(=NOC2=O)C3=CC=C(C=C3)Cl

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C=C2C(=NOC2=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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